molecular formula C21H26N2O2S2 B1348806 Thioridazine disulfoxide CAS No. 53926-89-9

Thioridazine disulfoxide

Cat. No. B1348806
CAS RN: 53926-89-9
M. Wt: 402.6 g/mol
InChI Key: DWOCAVXFXSJKQE-UHFFFAOYSA-N
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Description

Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It’s usually given after other treatments have failed . It has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .


Synthesis Analysis

The synthesis of the optically pure enantiomers of thioridazine has been reported .


Molecular Structure Analysis

Thioridazine is a trifluoro-methyl phenothiazine derivative . Its molecular structure has been analyzed using long-scale molecular dynamics simulations .


Chemical Reactions Analysis

Thioridazine interacts with postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, blocks alpha-adrenergic effect, and depresses the release of hypothalamic and hypophyseal hormones .


Physical And Chemical Properties Analysis

Thioridazine is a small molecule with a chemical formula of C21H26N2S2 . Its average weight is 370.575 and its monoisotopic weight is 370.153740222 .

Scientific Research Applications

1. Stability and Epimerization Analysis

Thioridazine disulfoxide (THD 2-SO) has been extensively studied for its stability and epimerization properties. Research by de Gaitani, Martinez, and Bonato (2004) demonstrated that THD 2-SO is stable across various temperatures, pH levels, and ionic strengths, although solubility issues were noted at higher pH values. The influence of light on THD 2-SO was also investigated, revealing that degradation and epimerization of its enantiomers occurred under UV light (de Gaitani, Martinez, & Bonato, 2004).

2. Biotransformation by Endophytic Fungi

Biotransformation of rac-thioridazine (THD) by endophytic fungi, resulting in the production of THD 2-SO, was explored by Borges et al. (2008). They developed a method for the stereoselective analysis of THD 2-SO and studied its biotransformation, highlighting the potential of endophytic fungi in producing specific stereoisomers of THD 2-SO (Borges, Borges, Pupo, & Bonato, 2008).

3. Chiroptical Properties and Metabolic Pathways

The absolute configuration of enantiomeric THD 2-SO was determined by Bertucci et al. (2010) using circular dichroism (CD) spectroscopy. This research is significant for understanding the stereochemistry and its correlation with the activity and/or toxicity of THD 2-SO (Bertucci, Guimarães, Bonato, Borges, Okano, Mazzeo, & Rosini, 2010).

4. Antimicrobial Potential

Thioridazine, from which THD 2-SO is derived, has been noted for its antimicrobial properties. Thanacoody (2007) discussed the possibility of using thioridazine's metabolites, including THD 2-SO, as lead compounds in developing novel antimicrobial drugs, highlighting their potential beyond psychiatric treatment (Thanacoody, 2007).

5. Environmental Fate and Photodegradation Studies

Wilde et al. (2016) focused on the environmental impact of THD 2-SO, studying its fate and the effects of photodegradation. Their findings provide insights into the environmental behavior of this compound, which is crucial for assessing its ecological impact (Wilde, Menz, Trautwein, Leder, & Kümmerer, 2016).

Safety And Hazards

Thioridazine can cause a serious heart problem, especially if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible .

properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCAVXFXSJKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023873
Record name Thioridazine disulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioridazine disulfoxide

CAS RN

53926-89-9
Record name Thioridazine disulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053926899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioridazine disulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIORIDAZINE DISULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB94QP0ZHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
PW Hale Jr, A Poklis - Toxicology and applied pharmacology, 1986 - Elsevier
… Thioridazine 2-sulfone (sulforidazine), thioridazine disulfoxide, and desmethylthioridazine 2-sulfoxide were tested at 15 pM only due to the small quantities of each drug that were …
Number of citations: 47 www.sciencedirect.com
EC Juenge, CE Wells, DE Green, IS Forrest… - Journal of …, 1983 - Elsevier
… of enantiomeric ring sulfoxides (IIF and IIS, fast and slow migrators on silica gel, respectively), the side-chain sulfoxide of thioridazine [mesoridazine (HI)], and thioridazine disulfoxide (IV…
Number of citations: 27 www.sciencedirect.com
EC Dinovo, LA Gottschalk, BR Nandi… - Journal of …, 1976 - Wiley Online Library
… Thioridazine disulfoxide. thioridazine (S)-sulfone, and northioridazine were used as the free bases. Chlorpromazine hydrochloride3 was the internal … 22.8b Thioridazine disulfoxide …
Number of citations: 38 onlinelibrary.wiley.com
BM Cohen, M Herschel, A Aoba - Psychiatry research, 1979 - Elsevier
Chlorpromazine and thioridazine are widely used antipsychotic agents that are extensively metabolized. Parent compounds and metabolites have diverse pharmacologic activities, and …
Number of citations: 80 www.sciencedirect.com
PW Hale Jr, A Poklis - Journal of Chromatography B: Biomedical Sciences …, 1984 - Elsevier
Thioridazine 5-sulfoxide (thioridazine ring sulfoxide) is a major metabolite of thioridazine, a phenothiazine neuroleptic drug used in the management of psychotic disorders. Thioridazine …
Number of citations: 7 www.sciencedirect.com
S Gabay, SR Harris - Biochemical Pharmacology, 1966 - Elsevier
The effect of various phenothiazines on the activity of D-amino acid oxidase of purified hog kidney was studied in a manometric system established at pH 7·3. Analysis of the parallel …
Number of citations: 21 www.sciencedirect.com
S Gabay, SR Harris - Biochemical Pharmacology, 1967 - Elsevier
The inhibition of a very highly purified d-amino acid oxidase apoenzyme preparation (specific activity: 300–330 μl O 2 /min/mg protein) by a variety of phenothiazine derivatives has …
Number of citations: 31 www.sciencedirect.com
JB Ragland, VJ Kinross-Wright - Analytical Chemistry, 1964 - ACS Publications
… to oxidation of the sulfur of both the ring and the side chain, since it is similar to that of thioridazine disulfoxide and thioridazine disulfone. Neither the disulfoxide or …
Number of citations: 90 pubs.acs.org
ML Owens, EC Juenge, A Poklis - Journal of pharmaceutical sciences, 1989 - Elsevier
… Also, the fluorescence under long-wavelength UV light of thioridazine disulfoxide and sulfone readily distinguishes them from thioridazine sulfoxide. …
Number of citations: 12 www.sciencedirect.com
EC Dinovo, LA Gottschalk… - … of the Western …, 1974 - WESTERN PHARMACOL SOC INC …
Number of citations: 1

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